6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve looking at the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Antifungal Activity : Derivatives of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one have shown significant in vitro antifungal activity against species like Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium (Siddiqui et al., 2008).
Anticonvulsant Activity : Some derivatives were found to exhibit significant anticonvulsant activity, as assessed by the maximal electro shock (MES) method (Samanta et al., 2011).
Antitubercular, Antifungal, and Antibacterial Activities : A range of 6-substituted phenyl-2,3,4,5-tetrahydropyridazin-3-one derivatives have been synthesized and shown to exhibit mild to potent in vitro activities against tuberculosis, fungal infections, and bacterial infections (Islam et al., 2008).
Cardiotonic Agents : Several studies have focused on the synthesis of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one derivatives as cardiotonic agents, showing potential for treating heart conditions (Wang et al., 2008).
Anti-inflammatory Activity : Compounds derived from this chemical structure have been shown to possess promising anti-inflammatory properties (Khan & Siddiqui, 2000).
Phosphodiesterase Inhibitors and Inodilators : These derivatives have been evaluated for their role as phosphodiesterase inhibitors and inodilators, potentially useful in managing congestive heart failure (Coates et al., 1990).
Platelet Aggregation Inhibiting and Hypotensive Activities : Some derivatives of 6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one have been found to inhibit platelet aggregation and exhibit hypotensive effects (Thyes et al., 1983).
Safety And Hazards
This involves looking at the compound’s toxicity and potential hazards. It could include studying the compound’s MSDS (Material Safety Data Sheet) and looking at safety precautions that need to be taken when handling the compound.
Future Directions
This could involve suggesting further studies that could be done on the compound. It could include suggesting modifications to the compound’s structure to improve its properties or suggesting further biological studies to fully understand its mechanism of action.
properties
IUPAC Name |
3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYUPFRSQJUOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351053 | |
Record name | 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one | |
CAS RN |
1079-72-7 | |
Record name | 2,3,4,5-Tetrahydro-6-(4-methylphenyl)-3-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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